4-(4-Phenylmethoxyphenyl)thiadiazole

Description

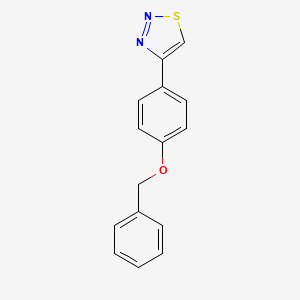

4-(4-Phenylmethoxyphenyl)thiadiazole is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with a 4-phenylmethoxyphenyl group. Thiadiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse pharmacological and material science applications.

Properties

Molecular Formula |

C15H12N2OS |

|---|---|

Molecular Weight |

268.3 g/mol |

IUPAC Name |

4-(4-phenylmethoxyphenyl)thiadiazole |

InChI |

InChI=1S/C15H12N2OS/c1-2-4-12(5-3-1)10-18-14-8-6-13(7-9-14)15-11-19-17-16-15/h1-9,11H,10H2 |

InChI Key |

YXNNWYABAKEBBC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSN=N3 |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSN=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in Pharmacological Activity

Substituent Effects on Bioactivity

- 4-(4-Chlorophenyl)-1,2,3-thiadiazole (CAS 18212-23-2) :

Substitution of the phenylmethoxyphenyl group with a chlorophenyl moiety alters electronic properties, increasing electrophilicity. This compound exhibits agrochemical applications, contrasting with the phenylmethoxyphenyl variant’s focus on pharmaceuticals. The chlorine atom enhances stability but reduces solubility compared to the methoxy group . - 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole: Fluorine substitution at the para position improves metabolic stability and binding affinity. This derivative showed superior antituberculosis activity (Mycobacterium tuberculosis H37Rv inhibition) compared to non-fluorinated analogs, highlighting the importance of electronegative substituents .

- 4-(4-Methoxyphenyl)thiazol-2-amine :

Replacing the thiadiazole core with a thiazole ring reduces ring strain but diminishes sulfur’s electron-withdrawing effects. The methoxyphenyl group in this compound enhances antibacterial activity, though its IC50 values (e.g., 1.61 μg/mL for HepG-2 inhibition in related thiazoles) are less potent than thiadiazole-based derivatives .

Cytotoxic Thiadiazole Derivatives

Simple 2,5-disubstituted 1,3,4-thiadiazoles often outperform fused-ring systems in cytotoxicity. For example:

- Compound 7b (IC50 = 1.61 μg/mL): Contains a methyl-phenylthiazole moiety, demonstrating that alkyl and aryl groups synergize for hepatocellular carcinoma inhibition .

- Trifluoromethyl-substituted derivatives : Exhibit enhanced anticancer activity due to the strong electron-withdrawing effect of CF₃, improving target binding .

Table 1: Comparative Bioactivity of Thiadiazole Derivatives

Isomer-Specific Properties

The position of sulfur and nitrogen in the thiadiazole ring dictates applications:

- 1,3,4-Thiadiazoles : Preferred in drug design due to balanced electronic properties and ease of functionalization. This compound falls into this category .

- 1,2,5-Thiadiazoles: Used in conductive polymers (e.g., tris(4-(thiophen-2-yl)phenyl)amine copolymers) for their low bandgap and nonlinear optical properties .

- 1,2,3-Thiadiazoles : Common in agrochemicals, such as plant growth regulators, but less explored in pharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.